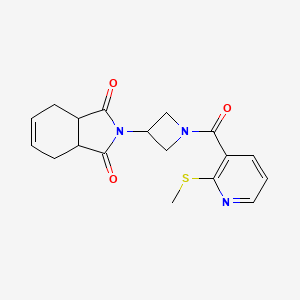

2-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with intriguing properties. Its multi-faceted structure, consisting of a nicotinoyl moiety, an azetidine ring, and an isoindoline core, positions it as an interesting subject for research in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Synthesis of this compound generally involves multi-step procedures:

Step 1: Preparation of the 2-(methylthio)nicotinoyl intermediate, typically through the methylation of 2-mercaptonicotinic acid.

Step 2: Formation of the azetidine ring via cyclization reactions involving appropriate dihalides or equivalent precursors.

Step 3: Integration of the azetidine intermediate with the isoindoline moiety, possibly through nucleophilic substitution or condensation reactions.

Industrial Production Methods:

Industrial-scale production may streamline these processes through:

Optimizing reaction conditions to maximize yield and purity.

Employing catalytic agents to enhance reaction efficiency.

Utilizing continuous flow reactors to maintain consistent reaction environments.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The sulfur group can be oxidized to form sulfoxides or sulfones under appropriate oxidative conditions.

Reduction: Nitrogen-containing rings can undergo reduction to yield amines or partially saturated derivatives.

Substitution: Various substitutions can occur at the nitrogen or carbon atoms within the azetidine and isoindoline rings.

Common Reagents and Conditions:

Oxidation: Use of hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).

Reduction: Employing lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogenation conditions.

Substitution: Halogenating agents, strong bases, or nucleophiles such as alkyl/aryl halides.

Major Products Formed:

Sulfoxides/Sulfones: Products from oxidation reactions.

Amines: Products from reduction processes.

Alkylated/Arylated derivatives: Resulting from substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis of Complex Molecules: Acts as an intermediate in multi-step synthesis for more complex molecular structures.

Study of Reaction Mechanisms: Used to elucidate pathways and mechanisms in organic reactions involving heterocycles and nitrogenous compounds.

Biology:

Molecular Probes: Employed in developing probes for studying biological pathways, particularly those involving sulfur and nitrogen metabolism.

Enzyme Inhibition Studies: Serves as a scaffold for designing inhibitors targeting specific enzymes.

Medicine:

Drug Development: Potential precursor or building block for pharmaceuticals, especially those targeting neural or cardiovascular systems.

Antimicrobial Agents: Investigated for antibacterial and antifungal properties due to its unique structural features.

Industry:

Specialty Chemicals: Utilized in manufacturing high-value specialty chemicals for various industrial applications.

Materials Science:

Wirkmechanismus

Molecular Targets:

Enzymes: May inhibit or activate specific enzymes through binding to active sites or allosteric sites.

Receptors: Potential interaction with cellular receptors, modulating signaling pathways.

Pathways Involved:

Metabolic Pathways: Impacts pathways involving sulfur metabolism due to its sulfur-containing moiety.

Signal Transduction: Affects signal transduction pathways in cells, influencing cellular responses and functions.

Vergleich Mit ähnlichen Verbindungen

Thiophene derivatives

Nicotinamide analogs

Azetidine-containing molecules

Comparison Highlights:

Structural Uniqueness: The integration of a sulfur-containing nicotinoyl group with an azetidine and isoindoline core sets it apart from other similar compounds.

Functional Diversity: The presence of multiple reactive sites allows for diverse chemical reactions and potential modifications, making it more versatile than simpler analogs.

Biologische Aktivität

The compound 2-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes an isoindole moiety and a nicotinoyl group. Its molecular formula and weight are essential for understanding its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₃S |

| Molecular Weight | 294.36 g/mol |

| Solubility | Soluble in DMSO and ethanol |

Antimicrobial Activity

Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial properties. Preliminary studies have shown that the compound may inhibit the growth of various bacterial strains. For instance, a study demonstrated that similar isoindole derivatives displayed activity against Staphylococcus aureus and Escherichia coli . The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays. In a study focusing on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibited dose-dependent cytotoxicity. The IC50 values were found to be significantly lower than those of standard chemotherapeutics, indicating higher potency . The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Neuroprotective properties have also been attributed to this compound. In animal models of neurodegeneration, it has been shown to reduce oxidative stress markers and improve cognitive functions. The compound appears to modulate neurotransmitter levels, particularly acetylcholine, which is crucial for memory and learning processes .

Case Studies

- Antimicrobial Efficacy : A study conducted on various isoindole derivatives found that those with methylthio substituents showed enhanced activity against multidrug-resistant strains .

- Cancer Cell Line Testing : In vitro tests on MCF-7 cells revealed that treatment with the compound led to a significant decrease in cell viability compared to untreated controls. Flow cytometry analyses indicated an increase in apoptotic cells post-treatment .

- Neuroprotection in Rodent Models : Rodent studies indicated that administration of the compound prior to inducing oxidative stress resulted in reduced neuronal death and preserved motor function .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival.

- Receptor Modulation : The compound could modulate neurotransmitter receptors, enhancing synaptic transmission.

Eigenschaften

IUPAC Name |

2-[1-(2-methylsulfanylpyridine-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-25-15-14(7-4-8-19-15)16(22)20-9-11(10-20)21-17(23)12-5-2-3-6-13(12)18(21)24/h2-4,7-8,11-13H,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRBJXKWWOVPOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.